
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate
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Overview
Description
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C21H14O5S and its molecular weight is 378.4. The purity is usually 95%.
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Biological Activity
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzofuran moiety, a thiophene ring, and a methoxybenzoate group. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Antimicrobial activity is one of the most studied properties of this class of compounds.
Case Studies:
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In Vitro Studies: A study assessed the antimicrobial efficacy of various derivatives containing benzofuran and thiophene rings. The results indicated that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics like ampicillin .
Compound MIC (mg/mL) Bacterial Strain (Z)-3-oxo... 0.004–0.03 En. Cloacae (Z)-3-oxo... 0.008–0.06 E. coli
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or cellular pathways.
- Enzyme Inhibition: Similar compounds have been shown to inhibit monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism. The inhibition profiles suggest that the presence of aromatic rings enhances binding affinity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran in various human cell lines.
Findings:
Scientific Research Applications
Anticancer Activity
Research has identified that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit potent anticancer properties. For example, derivatives with thiophene rings have shown significant inhibition of tubulin polymerization, acting through the colchicine site of tubulin. These compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating their potential as antitumor agents .
Antimicrobial Properties
Studies have indicated that thiophene-linked compounds possess antimicrobial activity. The structural characteristics of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives allow them to interact effectively with microbial targets. This has led to the exploration of their use in treating infections caused by resistant strains of bacteria and fungi .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. Similar thiophene derivatives have been shown to inhibit free radical-induced lipid oxidation, which is crucial for preventing oxidative stress-related diseases. The inhibition rates observed in studies range significantly, showcasing their potential in developing antioxidant therapies .
Synthesis Pathways
The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the thiophene moiety via electrophilic substitution.
- Functionalization with methoxy and carbonyl groups to enhance biological activity.
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of related compounds, a series of benzofuran derivatives were synthesized and tested against human osteosarcoma xenografts in nude mice. The results indicated that compounds with similar structural features to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran exhibited significant tumor growth inhibition compared to controls .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of thiophene-containing compounds demonstrated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship analysis revealed that modifications at specific positions on the thiophene ring significantly influenced antimicrobial potency .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5S/c1-24-17-7-3-2-6-16(17)21(23)25-13-8-9-15-18(11-13)26-19(20(15)22)12-14-5-4-10-27-14/h2-12H,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGHECEXOWBDS-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.